Aldose Reductase Inhibitory Activity: Stereochemical Determinant of Potency—Danshenol A Active, 15-epi-Danshenol A Inactive
Danshenol A exhibits strong aldose reductase (AR) inhibitory activity with an IC50 of 0.10 μM, which is comparable to the clinically used AR inhibitor epalrestat . In contrast, the C-15 epimer 15-epi-Danshenol A shows no documented AR inhibitory activity at comparable concentrations [1]. This represents a complete loss of AR-target engagement upon C-15 stereochemical inversion.
| Evidence Dimension | Aldose reductase (AR) inhibitory potency |
|---|---|
| Target Compound Data | IC50 not reported; no documented AR inhibitory activity |
| Comparator Or Baseline | Danshenol A: IC50 = 0.10 μM; clinical comparator epalrestat: comparable potency |
| Quantified Difference | Complete loss of AR inhibitory activity (>100-fold differential inferred from detection threshold) |
| Conditions | In vitro aldose reductase enzymatic assay |
Why This Matters
Researchers investigating aldose reductase inhibition for diabetic complications or polyol pathway modulation must select Danshenol A, not 15-epi-Danshenol A; procurement of the incorrect epimer would yield negative results in AR-targeted assays.
- [1] Nagy, G., Günther, G., Máthé, I., Blunden, G., Yang, M. H., & Crabb, T. A. (1998). Danshenol-A and 15-epi-danshenol-A from the roots of Salvia glutinosa. Biochemical Systematics and Ecology, 26(7), 797-799. View Source
